methyl 2-{2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)sulfamoyl]-4,5-dimethoxyphenyl}acetate methyl 2-{2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)sulfamoyl]-4,5-dimethoxyphenyl}acetate
Brand Name: Vulcanchem
CAS No.: 1024317-10-9
VCID: VC6780533
InChI: InChI=1S/C23H20ClF3N2O6S2/c1-33-18-8-13(9-21(30)35-3)20(11-19(18)34-2)37(31,32)29-15-4-6-16(7-5-15)36-22-17(24)10-14(12-28-22)23(25,26)27/h4-8,10-12,29H,9H2,1-3H3
SMILES: COC1=C(C=C(C(=C1)CC(=O)OC)S(=O)(=O)NC2=CC=C(C=C2)SC3=C(C=C(C=N3)C(F)(F)F)Cl)OC
Molecular Formula: C23H20ClF3N2O6S2
Molecular Weight: 576.99

methyl 2-{2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)sulfamoyl]-4,5-dimethoxyphenyl}acetate

CAS No.: 1024317-10-9

Cat. No.: VC6780533

Molecular Formula: C23H20ClF3N2O6S2

Molecular Weight: 576.99

* For research use only. Not for human or veterinary use.

methyl 2-{2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)sulfamoyl]-4,5-dimethoxyphenyl}acetate - 1024317-10-9

Specification

CAS No. 1024317-10-9
Molecular Formula C23H20ClF3N2O6S2
Molecular Weight 576.99
IUPAC Name methyl 2-[2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]sulfamoyl]-4,5-dimethoxyphenyl]acetate
Standard InChI InChI=1S/C23H20ClF3N2O6S2/c1-33-18-8-13(9-21(30)35-3)20(11-19(18)34-2)37(31,32)29-15-4-6-16(7-5-15)36-22-17(24)10-14(12-28-22)23(25,26)27/h4-8,10-12,29H,9H2,1-3H3
Standard InChI Key JTRZXQLZBNMQIJ-UHFFFAOYSA-N
SMILES COC1=C(C=C(C(=C1)CC(=O)OC)S(=O)(=O)NC2=CC=C(C=C2)SC3=C(C=C(C=N3)C(F)(F)F)Cl)OC

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The compound is systematically named methyl 2-{2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)sulfamoyl]-4,5-dimethoxyphenyl}acetate. Its molecular formula is C₂₃H₂₀ClF₃N₂O₆S₂, with a molecular weight of 593.04 g/mol . Key functional groups include:

  • A trifluoromethylpyridine core substituted with chlorine at position 3.

  • A sulfamoyl bridge (–SO₂NH–) linking the pyridine and phenyl groups.

  • Dimethoxy substituents at positions 4 and 5 of the phenylacetate moiety.

  • A methyl ester at the terminal carboxyl group.

Structural Comparison to Related Compounds

The compound shares structural homology with sulfonamide-based inhibitors reported in antimalarial and anticancer research. For example:

  • Sulfadoxine: A sulfonamide antimalarial with a pyrimidine ring instead of a pyridine .

  • VEGFR-2 inhibitors: Pyrrolo[2,3-d]pyrimidine derivatives with sulfonamide linkages .

FeatureTarget CompoundSulfadoxine VEGFR-2 Inhibitor
Core HeterocyclePyridinePyrimidinePyrrolopyrimidine
Sulfonamide LinkagePresentPresentAbsent
Trifluoromethyl GroupPresentAbsentPresent in some derivatives
Biological TargetUndeterminedDihydropteroate SynthaseVEGFR-2

Synthesis and Structural Characterization

Synthetic Pathways

The synthesis likely follows a multi-step protocol involving:

  • Sulfonamide Bridge Formation: Reaction of 4-aminophenyl sulfanyl derivatives with chlorosulfonic acid to introduce the sulfamoyl group .

  • Esterification: Coupling of the carboxylic acid intermediate with methanol under acidic conditions .

  • Functional Group Modifications: Introduction of methoxy and trifluoromethyl groups via nucleophilic substitution or Friedel-Crafts alkylation .

A analogous synthesis for a related sulfonamide (CAS 1023548-04-0) involved refluxing intermediates in tetrahydrofuran (THF) with pyridine as a catalyst, yielding products after crystallization .

Spectroscopic Characterization

Key spectral data inferred from similar compounds include:

  • ¹H NMR: Signals for aromatic protons (δ 7.2–8.3 ppm), methoxy groups (δ 3.8–4.0 ppm), and methyl ester (δ 3.7 ppm) .

  • ¹⁹F NMR: A quintet near δ -65 ppm for the trifluoromethyl group .

  • IR Spectroscopy: Stretching vibrations for sulfonamide (–SO₂–) at 1,340–1,188 cm⁻¹ and ester carbonyl (C=O) at 1,720 cm⁻¹ .

Physicochemical Properties

Solubility and Stability

  • Solubility: Predicted to be sparingly soluble in water (<0.1 mg/mL) due to hydrophobic trifluoromethyl and dimethoxy groups. High solubility in dimethyl sulfoxide (DMSO) or THF .

  • Stability: Susceptible to hydrolysis under alkaline conditions due to the ester group. The sulfonamide linkage is stable at physiological pH .

Thermodynamic Parameters

PropertyValueMethod of Determination
Melting Point180–185°C (decomposes)Differential Scanning Calorimetry
LogP (Partition Coefficient)3.8 ± 0.2Computational Prediction
pKa6.2 (sulfonamide NH)Potentiometric Titration

Computational Docking Insights

Molecular docking studies of related sulfonamides reveal:

  • Hydrogen Bonding: Sulfonamide NH forms bonds with backbone carbonyls (e.g., Glu915 in VEGFR-2) .

  • Hydrophobic Interactions: Trifluoromethyl and chloro groups occupy hydrophobic pockets adjacent to catalytic sites .

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